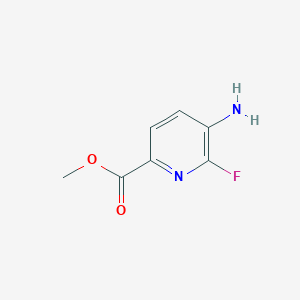

Methyl 5-Amino-6-fluoropicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

methyl 5-amino-6-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 |

InChI Key |

SFASXXLLOUKBLK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)F |

Origin of Product |

United States |

Spectroscopic and Structural Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Methyl 5-Amino-6-fluoropicolinate, a full analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons, the amino group protons, and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons. However, no specific experimental ¹H NMR data for this compound has been reported in the available literature.

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. libretexts.orgmasterorganicchemistry.com One would anticipate signals for the methyl carbon, the carbonyl carbon of the ester, and the five carbons of the pyridine ring. The positions of these signals are highly sensitive to the effects of the fluorine and amino substituents. libretexts.org As with proton NMR, specific experimental data for this compound is not documented.

Fluorine-19 (¹⁹F) NMR for Reaction Monitoring and Isomer Identification

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nsf.govnih.gov A ¹⁹F NMR spectrum of this compound would show a characteristic signal for the fluorine atom on the pyridine ring. This analysis is particularly useful for confirming the position of the fluorine substituent and distinguishing it from other isomers, such as Methyl 6-Amino-5-fluoropicolinate. acs.orgacs.org The technique is also powerful for monitoring the progress of fluorination reactions in real-time. acs.org However, no published ¹⁹F NMR spectrum for this specific isomer is available.

High-Resolution Mass Spectrometry (HRMS)

HRMS is vital for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₇FN₂O₂), HRMS would confirm the molecular formula by matching the experimental mass-to-charge ratio (m/z) to the calculated exact mass. This analysis is a standard procedure for the characterization of novel compounds. nih.gov Unfortunately, specific HRMS data for this compound has not been published.

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. These experimental values are compared against the calculated theoretical percentages to verify the compound's purity and empirical formula. This technique is often reported in the synthesis and characterization of new chemical entities. nih.gov No experimental CHN analysis data for this compound could be located.

Single-Crystal X-ray Diffraction (SXRD) Analysis

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The presence of an amino group (a hydrogen bond donor) and nitrogen and oxygen atoms (hydrogen bond acceptors) in this compound suggests the formation of significant intermolecular hydrogen bonds in the solid state. harvard.edu These interactions play a crucial role in the packing of molecules within the crystal lattice. Analysis of similar structures, like methyl-3-aminothiophene-2-carboxylate, reveals the formation of hydrogen-bonded networks, where N-H---O and N-H---N interactions are prominent. mdpi.com

The fluorine atom can also participate in weaker intermolecular interactions, such as C–F---H–C and C–F---F–C interactions, which have been shown to influence crystal packing. rsc.org The analysis of the crystal structure would involve identifying and quantifying these hydrogen bonds and other weak interactions to understand the forces governing the supramolecular assembly. Techniques like Hirshfeld surface analysis are often employed to visualize and quantify these intermolecular contacts. mdpi.comnih.gov

Crystal System and Space Group Determination

Single-crystal X-ray diffraction is the definitive method for determining the crystal system and space group of a compound. This information describes the symmetry of the crystal lattice. For example, related aminocarboxylate compounds have been found to crystallize in monoclinic space groups such as P21/c. mdpi.comresearchgate.net The determination of these parameters for this compound would provide fundamental information about its solid-state structure and packing efficiency.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a single-crystal X-ray diffraction study of this compound, based on data for analogous compounds.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are placeholders and would need to be determined experimentally.

Theoretical and Computational Chemistry Applied to Fluoropicolinate Systems

Ab Initio Computational Methods

Ab initio methods, which are based on quantum mechanics, are fundamental in studying the electronic structure and energetics of molecules from first principles, without reliance on empirical data.

The G3MP2B3 method is a high-accuracy composite quantum chemical approach used to calculate thermochemical data like enthalpies of formation and reaction energies. It is particularly valuable in studies of reaction regioselectivity, where subtle energy differences determine the primary product isomer. In the context of synthesizing substituted fluoropicolinates, reactions often present multiple possible sites for functionalization. The G3MP2B3 method can be employed to model the transition states of competing reaction pathways.

For instance, in the functionalization of a pyridine (B92270) ring, the position of electrophilic or nucleophilic attack is critical. nih.govnih.govrsc.orgresearchgate.net Computational studies can explain the observed regioselectivity by calculating the activation energies for the formation of different isomers. nih.gov By determining the lowest energy pathway, the G3MP2B3 method can predict the major regioisomer formed during the synthesis of complex pyridine derivatives, offering a powerful predictive tool for reaction design. eurekalert.orgresearchgate.net

| Reaction Component | Calculated Property | Significance in Pathway Analysis |

| Reactants | Ground State Energy | Baseline energy for the reaction profile. |

| Transition State (TS) | Activation Energy (Ea) | The energy barrier that must be overcome; determines reaction rate. A lower Ea indicates a faster reaction. |

| Intermediate | Local Minimum Energy | A species formed during the reaction; its stability can influence the overall pathway. |

| Products | Final State Energy | Determines the overall thermodynamics (exothermic vs. endothermic) of the reaction. |

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction (e.g., Chemical Shifts)

Density Functional Theory (DFT) has become a standard and powerful tool for predicting a wide range of molecular properties, including NMR chemical shifts. nih.govresearchgate.netnih.gov For fluorinated compounds like Methyl 5-Amino-6-fluoropicolinate, ¹⁹F NMR is a critical characterization technique. DFT calculations can reliably predict ¹⁹F chemical shifts, aiding in structural assignment, especially for molecules with multiple fluorine atoms. nih.gov

The process involves optimizing the molecule's geometry and then calculating the NMR shielding tensors using a specific functional and basis set, often employing the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net While systematic errors can occur, they are often corrected using linear scaling methods, where computed absolute shieldings are correlated against experimental data for a set of known compounds. nih.gov This approach has been shown to predict ¹⁹F chemical shifts with a high degree of accuracy. researchgate.netnih.gov For fluorinated aromatic compounds, methods like B3LYP with basis sets such as 6-31+G(d,p) can achieve a mean absolute deviation of around 2.1 ppm over a wide chemical shift range. nih.gov

| DFT Functional / Basis Set | Typical Accuracy (Mean Absolute Deviation) | Application Note |

| B3LYP / 6-31+G(d,p) | ~2.1 ppm | Recommended for rapid and reliable predictions of ¹⁹F chemical shifts. nih.gov |

| PBE0 / 6-311+G(2d,p) | Varies (2-5 ppm) | Often used for high-accuracy calculations, though computationally more expensive. researchgate.net |

| ωB97XD / aug-cc-pvdz | ~3.57 ppm (RMS error) | Provides a good balance of accuracy and computational cost for a range of fluorinated molecules. rsc.orgchemrxiv.org |

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. These methods are essential in drug discovery and materials science.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in structure-based drug design for identifying potential inhibitors of therapeutic targets. nih.gov The MurB enzyme, a key component in the bacterial cell wall biosynthesis pathway, is an attractive target for the development of new antibacterial agents. nih.govnih.govresearchgate.net

In a typical docking study involving a compound like this compound as a potential MurB inhibitor, the crystal structure of the MurB enzyme is obtained or modeled. nih.govnih.gov The ligand's three-dimensional structure is generated and optimized. Using software like AutoDock Vina, the ligand is then placed into the binding site of the enzyme, and various conformations are sampled. nih.gov The program calculates a binding affinity score (typically in kcal/mol) for the most favorable poses. nih.gov This analysis identifies crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the enzyme's active site, guiding the design of more potent inhibitors. nih.gov

| Parameter | Description | Relevance to Inhibition |

| Binding Affinity | The calculated free energy of binding (kcal/mol) between the ligand and the enzyme. | A lower (more negative) value suggests a stronger, more stable interaction and potentially higher inhibitory activity. nih.gov |

| Hydrogen Bonds | Non-covalent interactions between the ligand and specific amino acid residues (e.g., Tyr155, Ser237). nih.gov | Key for specificity and anchoring the ligand in the active site. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and enzyme. | Contribute significantly to the overall binding affinity. |

| Inhibition Constant (Ki) | A measure of the inhibitor's potency, which can be estimated from docking scores. nih.gov | A lower Ki value indicates a more potent inhibitor. |

Research Applications and Derivatization Studies of Methyl 5 Amino 6 Fluoropicolinate

Role as a Chemical Intermediate in Complex Molecule Synthesis

Methyl 5-Amino-6-fluoropicolinate and its close analogues are valuable intermediates in organic synthesis, primarily utilized in the construction of more complex heterocyclic systems. The picolinate (B1231196) scaffold is a key component in the development of novel compounds with diverse biological activities. For instance, the related intermediate, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, is synthesized through a multi-step process and serves as the foundational scaffold for creating a library of amide and urea (B33335) derivatives. acs.orgresearchgate.net This highlights the role of such picolinates as core structures that can be systematically modified to generate a wide array of target molecules.

The synthesis of 6-aryl-5-fluoropicolinate herbicides also demonstrates the utility of these compounds as intermediates. acs.org These synthetic routes leverage the picolinate structure as a precursor for introducing various aryl groups, leading to the development of potent herbicidal agents. The strategic placement of the amino and fluoro groups on the pyridine (B92270) ring allows for selective chemical transformations, enabling chemists to build molecular complexity and tailor the properties of the final products for specific applications.

Derivatization for Exploration of Biological Activities

The core structure of this compound is a prime candidate for derivatization to explore a range of biological activities. By modifying the amino and ester functional groups, researchers can systematically alter the molecule's shape, polarity, and binding interactions to target various biological pathways.

Synthesis of Chloropicolinate Amide and Urea Derivatives for Antimycobacterial Research

A significant area of research has been the synthesis of chloropicolinate amide and urea derivatives as potential agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.orgresearchgate.net In one notable study, a series of thirty novel diamino phenyl chloropicolinate carboxamides, ureas, and thiourea (B124793) derivatives were synthesized from a related intermediate. acs.orgresearchgate.net These derivatives were created by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides, urea, and thiourea moieties. acs.orgresearchgate.net

The synthesized chloropicolinate derivatives were screened for their in vitro antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. acs.orgresearchgate.net The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, were determined.

The results revealed that many of the new compounds exhibited promising activity. acs.org Five compounds in particular demonstrated significant potency, with MIC values comparable to the first-line anti-TB drug isoniazid. acs.orgresearchgate.net The activity of these compounds suggests that the chloropicolinate scaffold is a viable starting point for the development of new antitubercular agents. acs.org

Table 1: In Vitro Antimycobacterial Activity of Selected Chloropicolinate Derivatives

| Compound | MIC (μM) |

|---|---|

| 10 | 7.90 |

| 16 | 6.96 |

| 19 | 6.98 |

| 22 | 7.86 |

| 28 | 7.00 |

| Isoniazid (Reference) | 0.7 |

Data sourced from ACS Omega. acs.org

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent compounds. In the context of the antimycobacterial chloropicolinate derivatives, SAR analysis indicated that the nature of the substituent attached to the core scaffold plays a critical role in determining the antimycobacterial potency. acs.org The five most active compounds (10, 16, 19, 22, and 28) possess distinct structural features that contribute to their efficacy. acs.org Further SAR studies on this class of compounds could lead to the identification of derivatives with even greater activity and improved pharmacological profiles. acs.orgresearchgate.net

Exploration of Potential Antiviral Applications

Research has shown that picolinic acid, the parent carboxylic acid of the methyl picolinate family, is a broad-spectrum inhibitor of enveloped viruses. nih.govnih.govresearchgate.net It has demonstrated promising antiviral efficacy against significant pathogens such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Influenza A Virus (IAV) in preclinical models. nih.govnih.govresearchgate.net The mechanism of action involves inhibiting viral entry by compromising the integrity of the viral membrane and interfering with virus-cellular membrane fusion. nih.govnih.govresearchgate.net

Picolinic acid has also been reported to have antiviral effects against other viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). researchgate.net The antiviral activity often overlaps with cytotoxic effects at higher concentrations, suggesting that the mechanism may involve inducing apoptosis in infected cells. researchgate.net Given these findings, derivatives of picolinic acid, such as this compound, represent an interesting scaffold for the design and synthesis of novel antiviral agents. The introduction of fluorine and an amino group could modulate the compound's activity, selectivity, and pharmacokinetic properties.

Development of Herbicidal Analogues from Picolinate Precursors

The picolinate chemical class is well-established in the field of agrochemicals, with several commercial herbicides based on this scaffold. acs.org Chloropicolinate amide and urea derivatives are known to be effective herbicidal agents. acs.org More recently, highly potent 6-arylpicolinate herbicides, such as Arylex™ active and Rinskor™ active, have been developed. acs.org These herbicides demonstrate excellent control of broadleaf weeds. acs.org The development of these compounds from picolinate precursors underscores the importance of this chemical family in the discovery of new and effective crop protection solutions. The core picolinate structure serves as a template that can be modified to create analogues with improved herbicidal activity and a wider spectrum of weed control. acs.orgresearchgate.net

Research into Auxin Herbicide Classes (e.g., 6-Aryl-5-fluoropicolinates)

The compound this compound and its structural analogs are pivotal starting materials and intermediates in the synthesis of advanced synthetic auxin herbicides. Research in this area has led to the development of the 6-aryl-5-fluoropicolinate class, a significant advancement in weed management technology. These herbicides function by mimicking natural plant growth hormones, specifically auxins, leading to uncontrolled and lethal growth in susceptible broadleaf weeds.

The introduction of a fluorine atom at the 5-position of the picolinate ring, a key feature of this class, is crucial for their high potency. lookchem.com However, this structural element also presents significant synthetic challenges. lookchem.com Consequently, much research has focused on developing efficient and regioselective methods to synthesize these complex molecules.

One prominent synthetic route involves a halogen exchange (Halex) reaction starting from tetrachloropicolinonitrile. lookchem.com This process is designed to strategically introduce the fluorine atom at the desired 5-position of the pyridine ring. lookchem.comresearchgate.net An alternative approach that provides access to 4-amino-5-fluoropicolinates involves a cascade cyclization of fluoroalkyl alkynylimines. researchgate.netacs.org This method is particularly valuable as it allows for the creation of picolinic acids with various alkyl or aryl substituents at the 6-position, which were previously difficult to access through standard cross-coupling chemistry. researchgate.netacs.org

The development of these synthetic strategies has enabled the creation of highly effective commercial herbicides. Corteva Agriscience, for example, has successfully brought to market potent 6-arylpicolinate herbicides such as Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl). lookchem.comacs.orgmdpi.com These compounds provide excellent control of broadleaf weeds at very low application rates. lookchem.com

Ongoing research continues to explore novel derivatives to expand the weed control spectrum and enhance efficacy. A recent study detailed the design and synthesis of a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. mdpi.com The herbicidal activity of these new compounds was evaluated by testing their ability to inhibit the root growth of Arabidopsis thaliana. Several of the synthesized compounds demonstrated significantly higher inhibitory effects than the established herbicide picloram, and some even surpassed the performance of the newer molecule, florpyrauxifen (B1531466). mdpi.com

For instance, at a concentration of 0.5 µmol/L, compound S202 achieved a 78.4% inhibition of A. thaliana root growth, a substantial increase over the 33.8% inhibition shown by florpyrauxifen at the same concentration. mdpi.com Furthermore, post-emergence tests confirmed the high efficacy of these compounds against broadleaf weeds, with ten compounds from the study achieving 100% control of Amaranthus retroflexus L. mdpi.com

Table 1: Herbicidal Activity of Novel 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Compounds

| Compound ID | Target Species | Concentration (µmol/L) | Root Growth Inhibition (%) | Reference |

| S202 | A. thaliana | 0.5 | 78.4 | mdpi.com |

| Florpyrauxifen | A. thaliana | 0.5 | 33.8 | mdpi.com |

| Picloram | A. thaliana | 0.5 | < 30 (Implied) | mdpi.com |

| Various (10 compounds) | A. retroflexus L. | Post-emergence | 100 | mdpi.com |

This table is interactive. You can sort and filter the data.

These findings underscore the importance of the 5-fluoro-picolinate scaffold, derived from precursors like this compound, in the discovery of next-generation auxin herbicides. mdpi.com

Investigation of Herbicide Resistance Mechanisms in Plant Biology Research

The escalating issue of weed resistance to existing herbicides is a primary driver for the development of novel active ingredients like the 6-aryl-5-fluoropicolinates. mdpi.com The investigation of herbicide resistance mechanisms is a critical area of plant biology research, aiming to understand how weeds survive chemical treatments and to develop sustainable management strategies. mdpi.com

Herbicide resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov TSR involves genetic mutations in the protein targeted by the herbicide, which prevent the chemical from binding effectively. nih.gov NTSR encompasses a variety of other mechanisms, such as reduced herbicide uptake or translocation, sequestration of the herbicide away from its target site, or, most commonly, enhanced metabolic degradation of the herbicide into non-toxic substances. nih.gov This metabolic resistance often involves large enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov

The unique chemical structure of the 6-aryl-5-fluoropicolinate herbicides makes them effective tools for both managing and studying resistance. Because their structure is distinct from older auxin herbicides like 2,4-D, they can often control weed populations that have developed resistance to those older chemicals. researchgate.net

Furthermore, these novel synthetic auxins serve as valuable chemical probes in plant biology research. By screening for plant mutants that exhibit resistance to picolinate herbicides but not to other auxins, researchers can identify and characterize the specific genes and pathways involved in auxin perception and signaling. researchgate.net For example, studies in the model plant Arabidopsis thaliana using picolinate auxins have successfully identified distinct genetic loci that confer resistance, providing deeper insight into the molecular basis of auxin action. researchgate.net

While precursor molecules like this compound are not used directly in these biological studies, the herbicides derived from them are indispensable. The study of how resistant plants handle molecules like Arylex™ and Rinskor™ active can elucidate novel NTSR mechanisms. By comparing the metabolic products of these herbicides in susceptible versus resistant weed biotypes, scientists can identify the specific enzymes responsible for detoxification, contributing vital knowledge to the global effort to combat herbicide resistance. nih.gov

Q & A

What are the optimal synthetic routes for Methyl 5-Amino-6-fluoropicolinate, and how do reaction conditions influence yield and purity?

Basic Research Question

Methodological Answer :

- Use the PICOT framework to structure experiments:

- P opulation: this compound synthesis pathways.

- I ntervention: Varying catalysts (e.g., Pd/C, Ni), solvents (polar vs. non-polar), and temperatures.

- C omparison: Yield and purity under different conditions.

- O utcome: Optimal reaction parameters (e.g., >80% yield, >95% purity).

- T ime: Reaction monitoring via TLC/HPLC at 0, 2, 4, 6 hours.

- Reference analogous picolinate derivatives (e.g., methyl 4-amino-3-fluoropicolinate) to infer plausible mechanisms .

How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

Advanced Research Question

Methodological Answer :

- Apply data contradiction analysis :

- Cross-validate findings with computational models (COSMO-RS) to predict solubility behavior .

What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Basic Research Question

Methodological Answer :

- Recommended techniques :

- ¹⁹F NMR : To confirm fluorine position and assess electronic environment (δ ~-110 to -120 ppm for aryl-F).

- HPLC-MS : To verify molecular ion ([M+H]⁺ at m/z 185.1) and detect impurities.

- Use PEO framework for experimental design:

How does the fluorination pattern influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Advanced Research Question

Methodological Answer :

- Design a comparative study using the FINER model :

- F easible: Synthesize analogs (e.g., 5-amino-6-chloropicolinate) as controls.

- N ovel: Explore unexplored leaving groups (e.g., -OMe, -NO₂).

- E thical: Follow green chemistry principles (e.g., minimize halogenated waste).

- Mechanistic insights: Use DFT calculations to map transition states and activation energies .

What strategies mitigate amino group oxidation during storage or reaction conditions?

Advanced Research Question

Methodological Answer :

- Apply risk mitigation frameworks :

- Stability studies : Accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Protective agents : Compare antioxidants (e.g., BHT) vs. inert atmospheres (N₂ purge).

- Use PICOT to structure outcomes:

How can computational models predict the compound’s bioactivity in drug discovery contexts?

Advanced Research Question

Methodological Answer :

- Methodology :

- Docking studies : Target enzymes (e.g., kinases) using AutoDock Vina.

- QSAR : Correlate substituent effects (e.g., -F, -NH₂) with IC₅₀ values from literature analogs.

- Validate predictions with in vitro assays (e.g., enzymatic inhibition) .

What are the best practices for literature reviews on this compound?

Basic Research Question

Methodological Answer :

- Follow systematic review protocols :

- Database selection: Scopus/PubMed with keywords ("this compound" AND synthesis/spectroscopy/pharmacology).

- Filters: Peer-reviewed articles (2015–2025), excluding patents/industrial sources.

- Use SPIDER framework for qualitative synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.